molecular formula C13H17NO4 B14729624 4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione CAS No. 6276-34-2

4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione

Cat. No.: B14729624
CAS No.: 6276-34-2
M. Wt: 251.28 g/mol
InChI Key: UTWJPBYXJXWANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dioxo-piperidine-3-carboxylic acid methyl ester with appropriate reagents under controlled conditions. The reaction typically requires heating the mixture to around 86°C for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the piperidine ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

6276-34-2

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-[2-oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C13H17NO4/c15-10-4-2-1-3-9(10)11(16)5-8-6-12(17)14-13(18)7-8/h8-9H,1-7H2,(H,14,17,18)

InChI Key

UTWJPBYXJXWANT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.